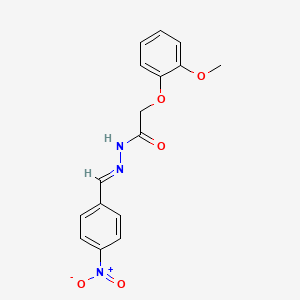
2-(2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazide derivative that has been synthesized through various methods and has been studied for its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is not fully understood. However, studies have suggested that the compound may exert its effects through various mechanisms, including inhibition of DNA synthesis, disruption of cell membrane integrity, induction of apoptosis, and inhibition of protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide have been studied extensively. The compound has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, the compound has been found to exhibit anticancer activity, with studies suggesting that it may inhibit the growth and proliferation of cancer cells. The compound has also been investigated for its potential as an anti-inflammatory and analgesic agent, with promising results in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide in lab experiments include its potent antibacterial, antifungal, and antiviral activities, as well as its potential as an anticancer, anti-inflammatory, and analgesic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide. One direction is the development of new antimicrobial agents based on this compound. Another direction is the investigation of its potential as an anticancer agent, with further studies needed to fully understand its mechanism of action. Additionally, the compound could be studied for its potential as an anti-inflammatory and analgesic agent. Further studies are also needed to fully understand the toxicity and safety profile of this compound.
Synthesis Methods
The synthesis of 2-(2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-(2-methoxyphenoxy)acetic acid hydrazide with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol, to yield the desired product. Other methods include the use of microwave irradiation, ultrasound, and other green chemistry techniques.
Scientific Research Applications
2-(2-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, the compound has been investigated for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-4-2-3-5-15(14)24-11-16(20)18-17-10-12-6-8-13(9-7-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZWYDUWDXJAP-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302910-64-1 |
Source


|
| Record name | 2-(2-METHOXYPHENOXY)-N'-(4-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)






![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5792455.png)
![methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate](/img/structure/B5792459.png)
![1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5792469.png)
